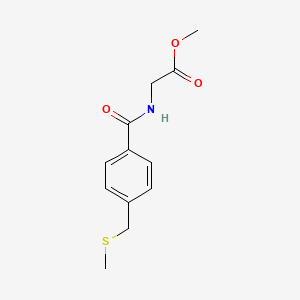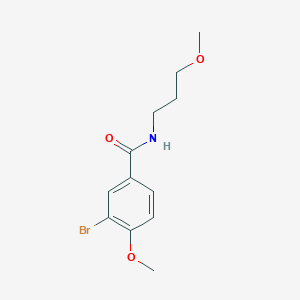
(2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol is an organic compound that features a phenyl group substituted with a tert-butyl group and a dimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol typically involves the reaction of 4-(tert-butyl)phenylmagnesium bromide with dimethylchlorosilane, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological pathways and chemical processes. The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(tert-Butyl)phenyl)methanol
- (4-(tert-Butyl)phenyl)dimethylsilane
- (2-(tert-Butyl)phenyl)methanol
Uniqueness
(2-((4-(tert-Butyl)phenyl)dimethylsilyl)phenyl)methanol is unique due to the presence of both a tert-butyl group and a dimethylsilyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C19H26OSi |
|---|---|
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
[2-[(4-tert-butylphenyl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C19H26OSi/c1-19(2,3)16-10-12-17(13-11-16)21(4,5)18-9-7-6-8-15(18)14-20/h6-13,20H,14H2,1-5H3 |
InChI-Schlüssel |
DYBYITBOKLRQMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B14916286.png)



![N-[4-(benzyloxy)phenyl]-4-methoxybenzamide](/img/structure/B14916311.png)
![4-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14916315.png)




